molecular formula C22H19N3O3S B12126658 (2Z)-2-benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12126658
M. Wt: 405.5 g/mol
InChI Key: KKNDGUSNQRWXHE-RGEXLXHISA-N
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Description

(2Z)-2-Benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. The Z-configuration of the benzylidene moiety at position 2 and the 4-propoxybenzyl substituent at position 6 define its structural uniqueness.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

(2Z)-2-benzylidene-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H19N3O3S/c1-2-12-28-17-10-8-16(9-11-17)13-18-20(26)23-22-25(24-18)21(27)19(29-22)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b19-14-

InChI Key

KKNDGUSNQRWXHE-RGEXLXHISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O

Origin of Product

United States

Preparation Methods

  • The synthesis of thiazolo-triazoles involves several approaches:
  • Industrial production methods may vary, but these synthetic routes provide a foundation for large-scale production.
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further research. its diverse biological activities suggest interactions with specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Table 1: Key Structural and Physical Properties of Analogous Compounds

    Compound Name Molecular Formula Molecular Weight (g/mol) Benzylidene Substituent Benzyl/Other Substituent Melting Point (°C) Notes
    Target Compound (Hypothetical) C₂₂H₁₉N₃O₃S* 429.47 None (Benzylidene) 4-Propoxybenzyl N/A Hypothetical; inferred from naming
    (2Z)-6-Benzyl-2-(4-bromobenzylidene)-... () C₁₉H₁₂BrN₃O₂S 426.29 4-Bromo Benzyl N/A Bromo group increases molecular weight
    (2Z)-6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-... () C₂₄H₂₅N₃O₄S* 475.54 3-Ethoxy-4-propoxy Benzyl N/A Multiple alkoxy groups enhance polarity
    (2Z)-2-(3-Chlorobenzylidene)-6-(4-propoxybenzyl)-... () C₂₂H₁₈ClN₃O₃S 439.57 3-Chloro 4-Propoxybenzyl N/A Chloro substituent affects electronics
    (2Z)-2-(2,4,6-Trimethylbenzylidene)-... (Compound 11a, ) C₂₀H₁₀N₄O₃S 386.38 2,4,6-Trimethyl 5-Methylfuran-2-yl 243–246 Thiazolo-pyrimidine core
    (2Z)-2-(4-Cyanobenzylidene)-... (Compound 11b, ) C₂₂H₁₇N₃O₃S 403.45 4-Cyano 5-Methylfuran-2-yl 213–215 Electron-withdrawing cyano group

    *Calculated based on analogous structures.

    Substituent Effects on Properties

    • The cyano group in Compound 11b () may reduce electron density, affecting reactivity .
    • Alkoxy Groups: The 4-propoxy group in the target compound and derivatives introduces ether oxygen atoms, improving solubility and hydrogen-bonding capacity. Ethoxy/propoxy combinations () further enhance hydrophilicity .
    • Steric Effects: Bulky substituents (e.g., 2,4,6-trimethyl in Compound 11a) may hinder molecular packing, as reflected in lower melting points compared to planar analogs .

    Core Structure Variations

    • Thiazolo-Triazine-Dione vs. Thiazolo-Pyrimidine: The target compound’s triazine-dione core () differs from the pyrimidine core in compounds.
    • Fused Quinazoline Systems: Compound 12 () features a pyrimido-quinazoline core, which may confer distinct electronic properties compared to thiazolo-triazine derivatives .

    Inferred Bioactivity

    While direct biological data for the target compound is unavailable, ’s QSAR study on acetylcholinesterase (AChE) inhibitors suggests that substituent effects are critical. The model (R² = 0.972) indicates that steric bulk (e.g., propoxy groups) and electrostatic fields (e.g., EWGs) significantly influence activity. This implies that the target compound’s 4-propoxybenzyl group could enhance AChE binding, though experimental validation is needed .

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